molecular formula C16H11F3N2O2 B2803924 4-(4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-YL)-1,3-benzenediol CAS No. 394237-55-9

4-(4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-YL)-1,3-benzenediol

Cat. No.: B2803924
CAS No.: 394237-55-9
M. Wt: 320.271
InChI Key: YNCLRQFKIQTLSJ-UHFFFAOYSA-N
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Description

This compound is a pyrazole derivative. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms. Pyrazole derivatives, such as the one you mentioned, are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be quite complex and varies depending on the substituents attached to the pyrazole ring. In the case of “4-(4-Phenyl-5-(trifluoromethyl)-1H-pyrazol-3-YL)-1,3-benzenediol”, the molecule contains a phenyl group and a trifluoromethyl group attached to the pyrazole ring, and a 1,3-benzenediol group attached to the 4-position of the pyrazole ring .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions, including substitutions, additions, and cyclizations . The specific reactions that “this compound” can undergo would depend on the reaction conditions and the other reactants present .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information about “this compound”, it’s difficult to provide a detailed analysis of its properties .

Scientific Research Applications

Antihyperglycemic Agents

  • A study by Kees et al. (1996) discussed the synthesis and antidiabetic characterization of related compounds, highlighting their role as potent antihyperglycemic agents in diabetic mice. These compounds were effective in reducing plasma glucose and were associated with significant glucosuria (Kees et al., 1996).

Anti-Inflammatory and Ulcerogenic Studies

  • Research by Mustafa et al. (2016) synthesized novel derivatives from a related compound and evaluated their anti-inflammatory activity. These compounds showed promising anti-inflammatory activities with minimal or no ulcerogenic effects (Mustafa et al., 2016).

Antimicrobial Screening

  • Shaikh et al. (2014) synthesized a novel series of derivatives and screened them for antibacterial activity against various bacteria. Some compounds showed significant antimicrobial activity (Shaikh et al., 2014).

Antioxidant, Anticancer, and Anti-HCV Agents

  • A study by Küçükgüzel et al. (2013) focused on the synthesis of novel derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. Some compounds exhibited significant therapeutic potential (Küçükgüzel et al., 2013).

pH Measurement in Biological Media

  • Jones et al. (1996) conducted a study on trifluoromethylazoles and determined their pKa values. This study suggested potential uses of these compounds in measuring pH in biological media using 19F NMR spectroscopy (Jones et al., 1996).

Future Directions

The study of pyrazole derivatives is a vibrant field in medicinal chemistry due to their diverse biological activities. Future research could focus on synthesizing new pyrazole derivatives, studying their biological activities, and optimizing their properties for potential therapeutic applications .

Properties

IUPAC Name

4-[4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]benzene-1,3-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2/c17-16(18,19)15-13(9-4-2-1-3-5-9)14(20-21-15)11-7-6-10(22)8-12(11)23/h1-8,22-23H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCLRQFKIQTLSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2C3=C(C=C(C=C3)O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394237-55-9
Record name 4-(4-PHENYL-5-(TRIFLUOROMETHYL)-1H-PYRAZOL-3-YL)-1,3-BENZENEDIOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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